molecular formula C14H15N3O2 B7509778 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone

Cat. No.: B7509778
M. Wt: 257.29 g/mol
InChI Key: PZDFNQYFBJMOMP-UHFFFAOYSA-N
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Description

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBZIM, and it belongs to the class of benzimidazole derivatives. The unique structure of DBZIM makes it an attractive compound for researchers, and its synthesis method is relatively simple, making it accessible for laboratory experiments.

Mechanism of Action

The mechanism of action of DBZIM is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. DBZIM has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DBZIM has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DBZIM has also been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBZIM is its relatively simple synthesis method, which makes it accessible for laboratory experiments. DBZIM has also been reported to exhibit a wide range of biological activities, making it an attractive compound for researchers. However, one of the limitations of DBZIM is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of DBZIM. One possible direction is the synthesis of new derivatives of DBZIM with improved solubility and biological activity. Another possible direction is the investigation of the potential applications of DBZIM in the field of material science. Additionally, further studies are needed to fully understand the mechanism of action of DBZIM and its potential applications in various fields.

Synthesis Methods

The synthesis of DBZIM is relatively simple and involves a two-step process. The first step involves the condensation of 2-aminobenzimidazole with 2-formylphenylboronic acid, which results in the formation of 1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbaldehyde. The second step involves the reaction of 1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbaldehyde with oxirane, which results in the formation of 1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone.

Scientific Research Applications

DBZIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral activities. DBZIM has also been reported to exhibit potential applications in the field of material science, where it has been used as a building block for the synthesis of new materials.

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(12-6-3-9-19-12)17-8-7-16-11-5-2-1-4-10(11)15-14(16)17/h1-2,4-5,12H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFNQYFBJMOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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